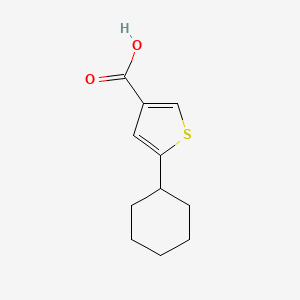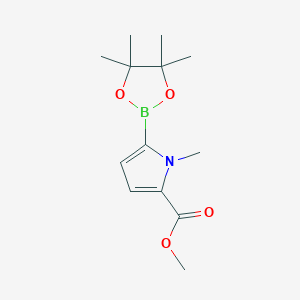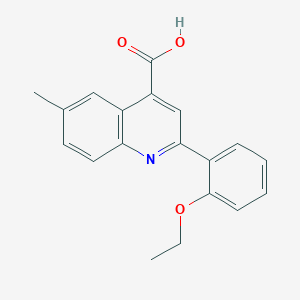![molecular formula C25H19NO5S B2775117 [9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone CAS No. 866895-52-5](/img/structure/B2775117.png)
[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone” is a complex organic compound. It has a molecular formula of C25H19NO5S . This compound is part of the quinolines family .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a quinoline core, a dioxino ring, and sulfonyl and methylphenyl groups . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a quinoline derivative, it may participate in various organic reactions. Further information would require detailed study or experimental data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 445.487 Da and a mono-isotopic mass of 445.098389 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activity
One study describes the synthesis of fused quinoline derivatives, including compounds with a sulfonyl amino side chain, and investigates their DNA intercalative properties, cytotoxicity, antitumor activity, and ability to induce topoisomerase II-dependent DNA cleavage (Yamato et al., 1990). These compounds show significant antitumor activity, highlighting the potential of sulfonyl-containing quinoline derivatives in cancer research.
Antioxidant Properties
Research on the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and their antioxidant activities demonstrates the potential of quinoline derivatives as antioxidants (Hassan et al., 2017). These findings are important for developing therapeutic agents aimed at oxidative stress-related diseases.
Fluorescent Tags and Indicators
The development of 9-iminopyronin analogues with large Stokes shifts for biochemical and biological applications as fluorescent tags and indicators is another fascinating area of research (Horváth et al., 2015). These compounds exhibit high brightness, thermal and photochemical stability, making them suitable for multichannel imaging and possibly as pH sensors.
Antimicrobial Activity
A study on the design, synthesis, antimicrobial activity, and molecular docking studies of sulfonylquinoxaline derivatives demonstrates the potential of these compounds as antimicrobial agents (Ammar et al., 2020). This research is crucial for developing new antibacterial and antifungal therapies, especially against drug-resistant strains.
Electroanalytical Applications
The voltammetric study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound with a similar structure to the commercial extractant LIX 34, at a carbon paste electrode reveals its potential in electroanalytical applications (Abelairas et al., 1994). This research highlights the importance of sulfonyl-containing quinolines in analytical chemistry, particularly in the development of sensitive and selective electrochemical sensors.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[9-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-16-7-9-18(10-8-16)32(28,29)25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQPDRQJSUGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2775037.png)
![1-Adamantyl[(4-methylbenzoyl)amino]acetic acid](/img/structure/B2775038.png)
![2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775040.png)
![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2775041.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2775044.png)






